Bis[2-(trimethylsilyloxy)ethyl] Ether
CAS No.: 16654-74-3
Cat. No.: VC21050672
Molecular Formula: C10H26O3Si2
Molecular Weight: 250.48 g/mol
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![Bis[2-(trimethylsilyloxy)ethyl] Ether - 16654-74-3](/images/no_structure.jpg)
Specification
CAS No. | 16654-74-3 |
---|---|
Molecular Formula | C10H26O3Si2 |
Molecular Weight | 250.48 g/mol |
IUPAC Name | trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane |
Standard InChI | InChI=1S/C10H26O3Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h7-10H2,1-6H3 |
Standard InChI Key | VZCNNAQIFXLAEZ-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)OCCOCCO[Si](C)(C)C |
Canonical SMILES | C[Si](C)(C)OCCOCCO[Si](C)(C)C |
Introduction
Chemical Identification and Structure
Basic Identification
Bis[2-(trimethylsilyloxy)ethyl] ether is a symmetrical molecule containing two trimethylsilyloxy groups connected through an ether-linked ethyl chain system. This chemical architecture provides unique properties that make it valuable in various applications. The compound has several standard identifiers that are recognized internationally within chemical databases and regulatory frameworks.
The fundamental identifiers for this compound include a CAS Registry Number of 16654-74-3, which serves as its unique numerical identifier in the Chemical Abstracts Service registry. Its molecular formula is C10H26O3Si2, indicating the presence of 10 carbon atoms, 26 hydrogen atoms, 3 oxygen atoms, and 2 silicon atoms in its structure . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane, which systematically describes its chemical structure .
Structural Characteristics
The molecular structure of bis[2-(trimethylsilyloxy)ethyl] ether features a diethylene glycol backbone with both hydroxyl groups protected by trimethylsilyl groups. This creates a molecule with three oxygen atoms that form an ether linkage pattern. The central oxygen connects two ethylene units, each terminated with an oxygen atom bonded to a trimethylsilyl group.
The simplified molecular input line entry system (SMILES) notation for this compound is CSi(C)OCCOCCOSi(C)C, which provides a linear string representation of its molecular structure . The InChIKey, another important digital identifier, is VZCNNAQIFXLAEZ-UHFFFAOYSA-N . This serves as a condensed digital representation of the compound's chemical structure, facilitating database searches and chemical information retrieval.
Synonyms and Alternative Nomenclature
Given its structural complexity, bis[2-(trimethylsilyloxy)ethyl] ether is known by several synonyms in scientific literature and commercial contexts. These alternative names include:
These synonyms are often used interchangeably in research publications, product catalogs, and chemical databases, which emphasizes the importance of recognizing multiple nomenclature systems when researching this compound.
Physical and Chemical Properties
Physical Properties
Bis[2-(trimethylsilyloxy)ethyl] ether presents as a colorless liquid at standard temperature and pressure. Its physical characteristics make it suitable for various laboratory applications, particularly as a reagent in organic synthesis. The compound has a molecular weight of approximately 250.48-250.49 g/mol, calculated based on its molecular formula .
Table 1 summarizes the key physical properties of bis[2-(trimethylsilyloxy)ethyl] ether:
Property | Value | Source |
---|---|---|
Physical State | Liquid | |
Color | Colorless | |
Molecular Weight | 250.48-250.49 g/mol | |
Boiling Point | 87°C | |
Physical Form | Liquid |
The relatively low boiling point of 87°C indicates the compound's volatility, which can be advantageous in certain laboratory processes where easy removal through evaporation is desirable.
Chemical Properties
The chemical reactivity of bis[2-(trimethylsilyloxy)ethyl] ether is primarily dictated by the presence of the trimethylsilyl groups and the ether linkages. The trimethylsilyl groups act as protecting groups for the terminal oxygen atoms, providing chemical stability against various reagents while remaining selectively cleavable under specific conditions.
The compound contains three ether linkages (C-O-C bonds) which make it susceptible to cleavage by strong acids. The trimethylsilyl groups are typically stable under neutral and basic conditions but can be cleaved by fluoride ions or acids, making this compound useful in protection-deprotection strategies in organic synthesis.
While specific data on reactivity patterns is limited in the provided search results, the structural features suggest that bis[2-(trimethylsilyloxy)ethyl] ether would be compatible with many common organic reagents and solvents. Its silyl ether functional groups are known to be more stable than typical alkyl ethers against certain reaction conditions, particularly base-catalyzed processes.
Specification | Typical Value | Source |
---|---|---|
Purity | ≥98.0% (GC) | |
Appearance | Colorless liquid | |
Identity | Confirmed by spectroscopic methods | |
CAS Number | 16654-74-3 | |
Molecular Formula | C10H26O3Si2 |
These specifications ensure that the material meets the quality requirements for research and synthetic applications, providing researchers with reliable reagent quality for their experimental work.
Applications and Research Context
Related Research
Although not directly focused on bis[2-(trimethylsilyloxy)ethyl] ether, the search results mention related research involving similar silyl-protected compounds. For instance, the research paper referenced in the search results discusses the use of bis[2-(trialkylsilyl)ethyl]N,N-dialkylphosphoramidites for the synthesis of phosphate monoesters .
This related research highlights the broader context of silyl-protected compounds in synthetic organic chemistry, particularly in the development of methodologies for the preparation of biologically relevant molecules containing phosphate groups. Such research demonstrates the importance of silyl protection strategies in modern synthetic organic chemistry.
Comparison with Related Compounds
Bis[2-(trimethylsilyloxy)ethyl] ether belongs to a broader class of silyl ethers used in organic synthesis. A related compound mentioned in the search results is bis(2-methoxyethyl) ether, which has a similar structural backbone but with methoxy groups instead of trimethylsilyloxy groups .
Table 3 provides a comparison between bis[2-(trimethylsilyloxy)ethyl] ether and the related compound bis(2-methoxyethyl) ether:
The structural differences between these compounds result in distinct chemical properties and applications, with the silyl-protected version offering greater stability against certain reaction conditions compared to the methoxy analog.
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